![molecular formula C19H23N3O3 B4983892 1-(2-methoxybenzyl)-4-(2-nitrobenzyl)piperazine](/img/structure/B4983892.png)
1-(2-methoxybenzyl)-4-(2-nitrobenzyl)piperazine
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Overview
Description
1-(2-methoxybenzyl)-4-(2-nitrobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is known for its unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)-4-(2-nitrobenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This compound has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-4-(2-nitrobenzyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, behavior, and cognition. This compound has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(2-methoxybenzyl)-4-(2-nitrobenzyl)piperazine in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for serotonin and dopamine receptors, making it an ideal candidate for studying the effects of these neurotransmitters on behavior and cognition. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
Future Directions
1-(2-methoxybenzyl)-4-(2-nitrobenzyl)piperazine has shown promising results in preclinical studies for the treatment of various neurological disorders and cancer. However, further studies are needed to determine the safety and efficacy of this compound in humans. Future research should focus on optimizing the synthesis method to improve the purity and yield of the product. Additionally, studies should be conducted to investigate the long-term effects of this compound on behavior and cognition. Finally, clinical trials should be conducted to determine the safety and efficacy of this compound in humans for the treatment of various neurological disorders and cancer.
Synthesis Methods
The synthesis of 1-(2-methoxybenzyl)-4-(2-nitrobenzyl)piperazine involves the reaction of 2-nitrobenzyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields the desired product as a pale yellow solid. The purity of the product can be improved through recrystallization using an appropriate solvent.
Scientific Research Applications
1-(2-methoxybenzyl)-4-(2-nitrobenzyl)piperazine has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has also been investigated for its potential use in the treatment of cancer due to its ability to inhibit tumor growth.
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-25-19-9-5-3-7-17(19)15-21-12-10-20(11-13-21)14-16-6-2-4-8-18(16)22(23)24/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKCCVWFQTPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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